1-Phenethyl-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea
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Overview
Description
1-Phenethyl-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is an intricate organic compound that integrates unique chemical groups to form a molecule with significant potential for research applications. This compound is particularly notable due to its combination of the 1,2,4-oxadiazole ring and thiophene ring attached to a cyclohexyl urea backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenethyl-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea typically involves multiple steps starting from commercially available precursors. The process generally begins with the synthesis of the 1,2,4-oxadiazole ring, followed by the incorporation of the thiophene ring. The intermediate is then reacted with cyclohexyl isocyanate under appropriate conditions to form the final product. Optimal reaction conditions such as temperature, solvents, and catalysts can vary, and are usually fine-tuned to maximize yield and purity.
Industrial Production Methods: Large-scale production methods would likely involve batch or continuous-flow reactors, ensuring consistent product quality. The procedures would be optimized for scalability, cost-effectiveness, and environmental considerations, utilizing robust purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides and sulfones.
Reduction: Reduction of the oxadiazole ring can yield hydrazides.
Substitution: Electrophilic aromatic substitution reactions on the thiophene ring and nucleophilic substitutions at the oxadiazole ring are possible.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or organic peroxides.
Reduction: Employing reducing agents like lithium aluminum hydride or hydrogen gas in the presence of catalysts.
Substitution: Using halogenating agents or nucleophiles under conditions that facilitate the substitution.
Major Products: The products vary with the type of reaction but can include a wide array of derivatives such as sulfoxides, sulfones, and hydrazides.
Scientific Research Applications
1-Phenethyl-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has diverse applications in research:
Chemistry: Used as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new materials or catalysts.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects. Its structure suggests that it might interact with various biological targets, paving the way for drug development.
Industry: Could be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 1-Phenethyl-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is linked to its ability to interact with molecular targets, primarily through hydrogen bonding and hydrophobic interactions. The presence of the urea and oxadiazole groups allows for specific interactions with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the biological context and are an active area of research.
Comparison with Similar Compounds
1-Phenethyl-3-(1-(3-thiophen-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea
1-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-3-(2-phenylethyl)urea
Uniqueness: Compared to its analogs, 1-Phenethyl-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea offers a distinct combination of structural features that may confer unique reactivity and biological activity. This uniqueness can be exploited to develop compounds with tailored properties for specific applications.
Properties
IUPAC Name |
1-(2-phenylethyl)-3-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c26-20(22-13-9-16-7-3-1-4-8-16)24-21(11-5-2-6-12-21)19-23-18(25-27-19)17-10-14-28-15-17/h1,3-4,7-8,10,14-15H,2,5-6,9,11-13H2,(H2,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEIJYSJCPEQEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CSC=C3)NC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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